![molecular formula C16H18ClN3 B1524233 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine CAS No. 1220036-26-9](/img/structure/B1524233.png)
1-Benzyl-4-(6-chloropyridin-2-yl)piperazine
Overview
Description
1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is a chemical compound with the CAS Number: 1220036-26-9 . It has a molecular weight of 287.79 and its IUPAC name is 1-benzyl-4-(6-chloro-2-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-(6-chloropyridin-2-yl)piperazine is C16H18ClN3 . The InChI code for this compound is 1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2 .Scientific Research Applications
Antimicrobial Applications
A study by Patel, Agravat, and Shaikh (2011) reported on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Therapeutic Drug Development
Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. The compound, designed by incorporating a piperazine unit, showed enhanced solubility and improved oral absorption, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Chemical Synthesis and Molecular Interaction Studies
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, exploring their luminescent properties and photo-induced electron transfer. These findings have implications for the development of fluorescent probes for various applications (Gan et al., 2003).
Perin et al. (2011) achieved the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, using microwave-assisted amination. These compounds showed potential applications as DNA-specific fluorescent probes, underlined by their spectroscopic characterization and crystal structure determination (Perin et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-(6-chloropyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-7-4-8-16(18-15)20-11-9-19(10-12-20)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVTCSIZOCIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(6-chloropyridin-2-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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